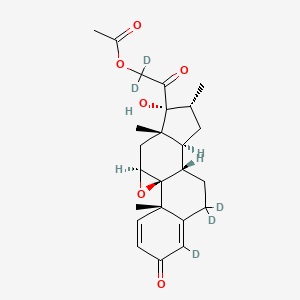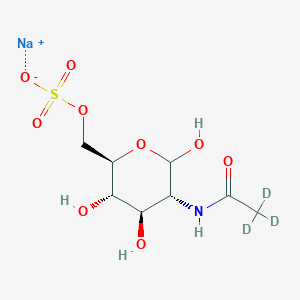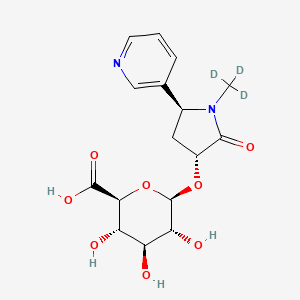
rel-(3R,5S)-1-(Methyl-d3)-2-oxo-5-(3-pyridinyl)-3-pyrrolidinyl ss-D-Glucopyranosiduronic Acid; rac-trans-3'-(Hydroxycotinine-d3)-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide (mixture of diastereomers): is a stable isotope-labeled metabolite of nicotine. It is a compound of interest in various fields of scientific research, particularly in the study of nicotine metabolism and its effects on the human body. The compound has a molecular formula of C16H17D3N2O8 and a molecular weight of 371.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves multiple steps, starting from nicotine. The process typically includes the hydroxylation of cotinine followed by glucuronidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired diastereomers .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling stable isotopes and conducting complex organic syntheses. The production process is designed to ensure high purity and yield of the final product, which is essential for its use in research applications .
Chemical Reactions Analysis
Types of Reactions: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is widely used in scientific research due to its stable isotope labeling and relevance to nicotine metabolism. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Employed in studies investigating the metabolic pathways of nicotine and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine in the human body.
Industry: Applied in the development of smoking cessation aids and the evaluation of tobacco product safety.
Mechanism of Action
The mechanism of action of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine followed by glucuronidation. The compound interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The molecular targets and pathways involved include cytochrome P450 enzymes and glucuronosyltransferases, which play crucial roles in the biotransformation of nicotine .
Comparison with Similar Compounds
rac-trans-3’-Hydroxy Cotinine: A non-deuterated form of the compound.
Cotinine: A primary metabolite of nicotine.
Nicotine: The parent compound from which rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is derived.
Uniqueness: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms in the compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis of nicotine metabolism .
Properties
Molecular Formula |
C16H20N2O8 |
|---|---|
Molecular Weight |
371.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1/i1D3 |
InChI Key |
WALNNKZUGHYSCT-XPPCHLSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


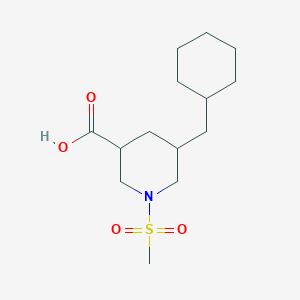
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
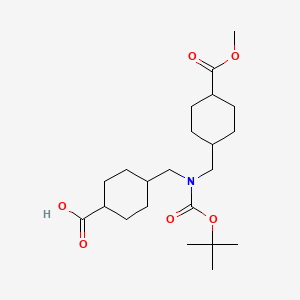
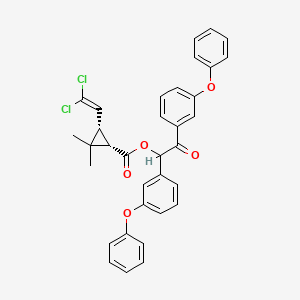
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
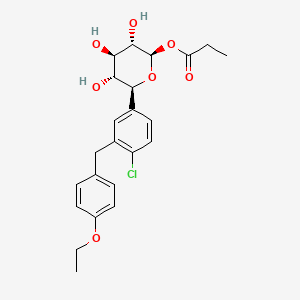
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
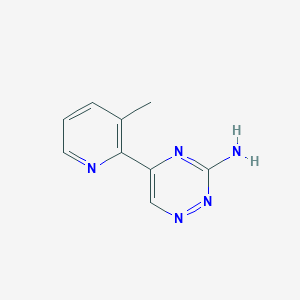
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
